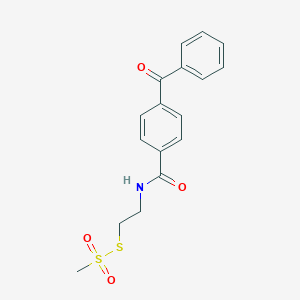

Benzophenone-4-carboxamidoethyl Methanethiosulfonate

Vue d'ensemble

Description

Benzophenone-4-carboxamidoethyl Methanethiosulfonate is a membrane-permeable, bifunctional conjugate containing a photo-reactive benzophenone group and an MTS function for SH coupling . It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of Benzophenone-4-carboxamidoethyl Methanethiosulfonate involves the reaction of benzophenone-4-carboxylic acid with 2-aminoethyl methanethiosulfonate under specific conditions. The reaction typically requires a dehydrating agent and a catalyst to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Benzophenone-4-carboxamidoethyl Methanethiosulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a thiol group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

UV Protection

BPCEMT is primarily used in cosmetic products as a UV filter . It absorbs UV radiation, thereby protecting the skin from harmful effects such as sunburn and photoaging. The Scientific Committee on Consumer Safety (SCCS) has assessed its safety for use in cosmetics, concluding that it is safe at concentrations up to 5% in various products, including sunscreens and moisturizers .

Photostability Enhancement

In addition to its role as a UV filter, BPCEMT also acts as a photostabilizer . This means it helps maintain the stability of cosmetic formulations when exposed to light, preventing degradation of active ingredients and extending the shelf life of products .

Regulatory Status

BPCEMT is included in the list of permitted UV filters within the European Union's regulations on cosmetic products (Regulation (EC) No 1223/2009), which underscores its recognized safety and efficacy when used appropriately .

Reactive Agent in Biochemical Research

BPCEMT's methanethiosulfonate group allows it to be utilized as a reactive agent in biochemical studies. It can selectively modify cysteine residues in proteins, facilitating research into protein structure and function. This application is particularly relevant in studies involving ion channels and receptors, where understanding cysteine interactions can provide insights into functional mechanisms .

Potential Therapeutic Uses

Research indicates that BPCEMT may have potential therapeutic applications due to its ability to penetrate cell membranes and interact with cellular components. Its use as a bifunctional conjugate enables it to participate in targeted drug delivery systems or as part of photodynamic therapy approaches . However, further studies are needed to fully elucidate these potential uses.

Case Study 1: Cosmetic Formulation Development

In a study aimed at developing a new sunscreen formulation, researchers incorporated BPCEMT at varying concentrations up to 5%. The formulation was tested for UV absorption efficiency and photostability over time. Results indicated that formulations containing BPCEMT showed significantly improved stability compared to those without it, highlighting its effectiveness as both a UV filter and stabilizer .

Case Study 2: Protein Interaction Studies

A study utilized BPCEMT to investigate the structural dynamics of ligand-gated ion channels. By selectively modifying cysteine residues with BPCEMT, researchers were able to map conformational changes associated with channel activation. This approach provided valuable insights into the mechanisms of ion transport across membranes, demonstrating BPCEMT's utility in biochemical research .

Mécanisme D'action

The mechanism of action of Benzophenone-4-carboxamidoethyl Methanethiosulfonate involves its photo-reactive benzophenone group, which can form covalent bonds with nearby molecules upon exposure to UV light. This property makes it useful for cross-linking studies. The MTS function allows for SH coupling, enabling the compound to interact with thiol groups in proteins and other biomolecules .

Comparaison Avec Des Composés Similaires

Benzophenone-4-carboxamidoethyl Methanethiosulfonate is unique due to its combination of a photo-reactive benzophenone group and an MTS function. Similar compounds include:

Benzophenone-4-carboxylic acid: Lacks the MTS function and is primarily used as a photo-reactive agent.

2-Aminoethyl Methanethiosulfonate: Lacks the benzophenone group and is used for SH coupling reactions.

This compound derivatives: Modified versions of the compound with different functional groups for specific applications.

These similar compounds highlight the versatility and unique properties of this compound in various scientific research applications.

Activité Biologique

Benzophenone-4-carboxamidoethyl Methanethiosulfonate (BP-4-CMTS) is a synthetic compound derived from benzophenone, which is widely used as a UV filter in sunscreen formulations. This article explores the biological activity of BP-4-CMTS, focusing on its mechanisms of action, safety assessments, potential allergenic properties, and relevant research findings.

- Chemical Name : this compound

- CAS Number : Not specifically listed in the search results but related to benzophenone derivatives.

- Molecular Formula : C17H17NO4S2

- Molecular Weight : 363.45 g/mol

BP-4-CMTS functions primarily as a UV filter, absorbing UV radiation and converting it into less harmful forms. The compound's methanethiosulfonate group allows it to interact with thiol groups in proteins, potentially altering protein function and stability. This reactivity has implications for its use in biological systems, particularly in the context of skin exposure during sunscreen application.

Biological Activity and Safety Assessments

Recent studies have focused on the safety and biological activity of benzophenone derivatives, including BP-4. The following key findings summarize the current understanding:

- Absorption and Metabolism :

- Allergenic Potential :

- Endocrine Disruption Concerns :

Case Studies and Research Findings

Several studies have assessed the biological activity of benzophenone derivatives:

Propriétés

IUPAC Name |

4-benzoyl-N-(2-methylsulfonylsulfanylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S2/c1-24(21,22)23-12-11-18-17(20)15-9-7-14(8-10-15)16(19)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUXLJAIGUUOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCNC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401050 | |

| Record name | Benzophenone-4-carboxamidoethyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887352-65-0 | |

| Record name | Benzophenone-4-carboxamidoethyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.